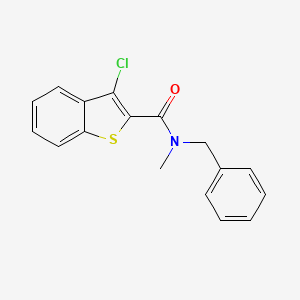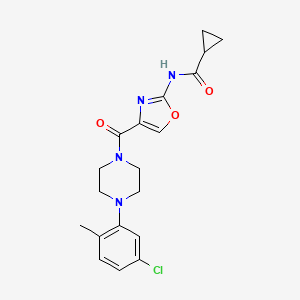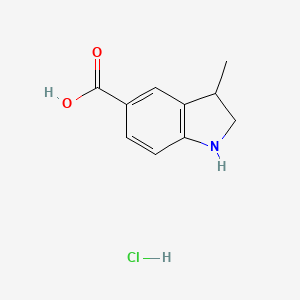
3-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid;hydrochloride is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyrrole ring. This compound, in particular, has a methyl group at the 3-position and a carboxylic acid group at the 5-position of the indole ring, with the hydrochloride salt form enhancing its solubility in water.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with tryptophan or its derivatives as the starting material.
Synthetic Steps:
Reaction Conditions: The reactions are usually carried out under acidic or neutral conditions, often using catalysts such as palladium or platinum to facilitate the reduction and functionalization steps.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis is scaled up using reactors that allow for continuous processing and efficient heat management.
Purification: The final product is purified using crystallization techniques, ensuring the removal of impurities and by-products.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the compound.
Types of Reactions:
Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the indole ring to its dihydro form.
Substitution: Substitution reactions at the 3-position and 5-position introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like methyl iodide (CH3I) and carboxylic acid derivatives are employed.
Major Products Formed:
Oxidation Products: Indole-5-carboxylic acid derivatives.
Reduction Products: 2,3-Dihydro-1H-indole derivatives.
Substitution Products: Methylated and carboxylated indole derivatives.
作用机制
Target of Action
Indole derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including various receptors and enzymes . These interactions can lead to a wide range of biological effects, making indole derivatives valuable in the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some indole derivatives can inhibit or activate enzymes, alter receptor signaling, or modulate gene expression .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways . For example, they can affect pathways related to cell signaling, metabolism, and gene expression . The downstream effects of these interactions can include changes in cell growth, differentiation, and survival .
Pharmacokinetics
Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body . These properties can greatly influence a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Indole derivatives are known to have a wide range of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action of 3-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid;hydrochloride, like all drugs, can be influenced by a variety of environmental factors. These can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors such as diet and lifestyle . These factors can influence the drug’s absorption, distribution, metabolism, and excretion, thereby affecting its efficacy and stability .
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: Indole derivatives, including this compound, are studied for their biological activities, such as antimicrobial, antiviral, and anticancer properties. Medicine: Research is ongoing to explore the potential therapeutic applications of indole derivatives in treating various diseases. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Indole-3-carboxylic acid: Similar structure but lacks the methyl group at the 3-position.
2,3-Dihydro-1H-indole-5-carboxylic acid: Similar but without the methyl group.
3-Methyl-1H-indole-5-carboxylic acid: Similar but in a different isomeric form.
属性
IUPAC Name |
3-methyl-2,3-dihydro-1H-indole-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-6-5-11-9-3-2-7(10(12)13)4-8(6)9;/h2-4,6,11H,5H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXONWFNEMRGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C1C=C(C=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine](/img/structure/B2995538.png)

![1-[(3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridin-5-yl]ethanone](/img/structure/B2995542.png)

![N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2995544.png)
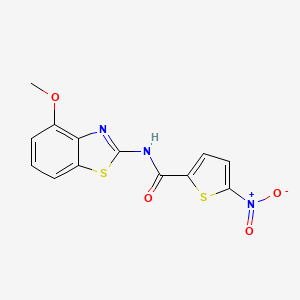
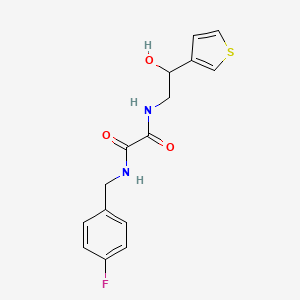
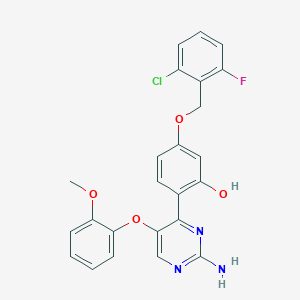
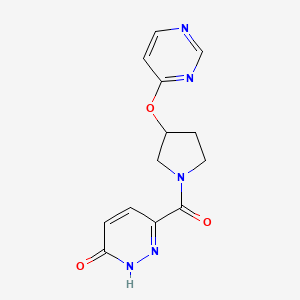
![ethyl 3-[[2-(4-ethoxyphenyl)acetyl]amino]-1H-indole-2-carboxylate](/img/structure/B2995550.png)
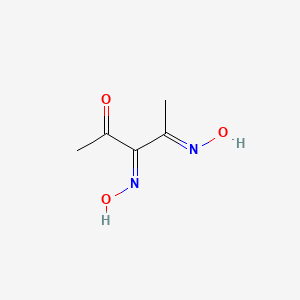
![2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2995556.png)
